Butyroin, also known as 5-hydroxyoctan-4-one or 5-hydroxy-4-octanone, is an aliphatic α-hydroxy ketone. While it's found naturally in certain foods like butter, contributing to their aroma, its primary role in scientific research stems from its use as a chemical intermediate and reagent in various organic synthesis reactions. []
5-Hydroxy-4-octanone, also known by various names such as Butyroin, 4-Octanone, 5-hydroxy-, and 5-Octanol-4-one, is an organic compound with the molecular formula and a molecular weight of approximately 144.21 g/mol. This compound is classified as a ketone and an alcohol due to the presence of both a hydroxyl group (-OH) and a carbonyl group (C=O) in its structure. It is primarily utilized in organic synthesis and has applications in the food and fragrance industries due to its sweet, buttery taste and distinctive odor .
5-Hydroxy-4-octanone can be synthesized through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and minimize by-products. The use of specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction is common during synthetic procedures.
The molecular structure of 5-Hydroxy-4-octanone features a straight-chain carbon backbone with eight carbon atoms. The hydroxyl group is located on the fourth carbon atom, while the carbonyl group is situated on the fifth carbon. This unique positioning influences its chemical reactivity and physical properties.
5-Hydroxy-4-octanone can undergo various chemical reactions:
The reactivity of 5-Hydroxy-4-octanone is influenced by its functional groups, allowing it to participate in hydrogen bonding and nucleophilic addition reactions, which are critical in various synthetic pathways.
The mechanism of action for 5-Hydroxy-4-octanone involves its interaction with biological molecules, particularly enzymes that catalyze metabolic pathways involving hydroxyl and carbonyl groups. The compound's ability to form hydrogen bonds enhances its reactivity with specific molecular targets, influencing enzyme activities related to fatty acid metabolism .
The unique combination of functional groups contributes to its versatility in chemical reactions and applications.
5-Hydroxy-4-octanone serves multiple roles in scientific research:
5-Hydroxy-4-octanone (CAS 496-77-5), historically termed Butyroin, was first characterized through classical organic synthesis methods in the mid-20th century. Its discovery emerged from acyloin condensation experiments involving ethyl butyrate in boiling diethyl ether with sodium metal – a reaction pivotal to early carbonyl coupling methodologies [4] [9]. By 1989, its physicochemical properties were formally documented in the CRC Handbook of Data on Organic Compounds, establishing baseline data like its boiling point (458.2 K at atmospheric pressure) and reduced-pressure volatility (353–359 K at 0.016 bar) [8]. The compound gained regulatory recognition when assigned FEMA GRAS 2587 and JECFA 416 identifiers, affirming its use as a flavor ingredient [9].
Structurally defined as CH₃CH₂CH₂CH(OH)C(O)CH₂CH₂CH₃, 5-hydroxy-4-octanone embodies a C8 β-hydroxy ketone with reactive functionality at both C4 (ketone) and C5 (secondary alcohol). This arrangement confers unique chemodynamic properties:
Biologically, it serves as a metabolic intermediate in microbial fermentation pathways, particularly in yeast and bacterial systems where keto-reductases modify aliphatic ketones .
Contemporary studies focus on its:
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